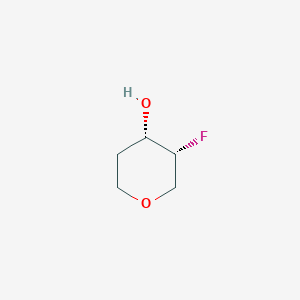

(3R,4S)-3-FLUOROOXAN-4-OL

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-3-fluorooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRZCAECMOKSR-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 3r,4s 3 Fluorooxan 4 Ol and Analogues

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure (3R,4S)-3-fluorooxan-4-ol necessitates the use of synthetic strategies that can control both the absolute and relative stereochemistry. The primary approaches to achieve this involve either the asymmetric fluorination of a suitable precursor or the stereospecific ring-opening of an epoxide.

Asymmetric Fluorination of Precursors

Asymmetric fluorination involves the introduction of a fluorine atom into a prochiral molecule in a way that favors the formation of one enantiomer over the other. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination has become a widely used method for the synthesis of organofluorine compounds due to the development of stable and easy-to-handle N-F reagents. wikipedia.org These reagents act as a source of "F+" and can be used to fluorinate electron-rich substrates such as enol ethers or glycals.

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.org The general mechanism of electrophilic fluorination is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent. wikipedia.org

In the context of synthesizing fluorinated oxane derivatives, a common strategy involves the fluorination of a glycal, which is an unsaturated carbohydrate derivative. For instance, the reaction of tri-O-acetyl-D-glucal with an electrophilic fluorine source can lead to the formation of 2-deoxy-2-fluoro sugars. The stereochemical outcome of this reaction is influenced by the facial selectivity of the fluorine addition to the double bond.

Table 1: Examples of Electrophilic Fluorination of Glycals Note: This data is illustrative of the general reactivity and selectivity of these reagents and may not be directly applicable to all oxane precursors.

| Precursor | Fluorinating Agent | Solvent | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Tri-O-acetyl-D-glucal | Selectfluor® | MeCN | 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride (B91410) / 2-deoxy-2-fluoro-α-D-mannopyranosyl fluoride | Varies with conditions | 25-45 |

| 3,4-Di-O-benzyl-D-glucal | NFSI | CH2Cl2 | 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride / 2-deoxy-2-fluoro-α-D-mannopyranosyl fluoride | Varies | Moderate |

To achieve enantioselectivity in the fluorination of non-chiral oxane precursors, the use of chiral catalysts is necessary. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the substrate, directing the attack of the fluorinating agent to one face of the double bond.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The diastereoselectivity of these reactions is often controlled by the stereochemistry of the starting material and the reaction mechanism (typically SN2), which leads to an inversion of configuration at the reaction center.

For the synthesis of this compound, a precursor with a suitable leaving group at the C3 position and a defined stereochemistry at the C4 position would be required. For example, a cyclic sulfate (B86663) or a triflate group could serve as the leaving group. The fluoride ion would then attack the C3 position from the opposite face of the leaving group, leading to the desired trans-stereochemistry.

The choice of fluoride source and reaction conditions can significantly impact the outcome of the reaction. For instance, the use of hydrogen fluoride-pyridine complex (Olah's reagent) or triethylamine (B128534) trishydrofluoride (Et3N·3HF) can provide a source of fluoride under less basic conditions, which can be advantageous for sensitive substrates.

Epoxide Ring-Opening Fluorination Pathways

The ring-opening of epoxides with a fluoride nucleophile is a powerful and stereospecific method for the synthesis of β-fluoroalcohols. This approach is particularly well-suited for establishing the trans-relationship between the fluorine and hydroxyl groups, as seen in this compound.

The key step in this pathway is the nucleophilic attack of a fluoride ion on one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. A variety of fluoride sources can be employed for this transformation, including alkali metal fluorides (KF, CsF), ammonium (B1175870) fluorides (TBAF), and hydrogen fluoride complexes (HF-pyridine, Et3N·3HF). researchgate.net

The reactivity of the fluoride source is crucial, as fluoride can be a weak nucleophile in protic solvents due to strong solvation. Therefore, reactions are often carried out in aprotic solvents or with phase-transfer catalysts to enhance the nucleophilicity of the fluoride ion.

The diastereoselectivity of the epoxide ring-opening is governed by the Fürst-Plattner rule, which states that the nucleophilic attack will occur in a trans-diaxial manner on a cyclohexane-like ring system. In the context of an oxane ring, which can adopt a chair-like conformation, the fluoride nucleophile will preferentially attack the epoxide carbon that allows for a chair-like transition state.

For a 3,4-epoxyoxane precursor, this means that the fluoride will attack at either C3 or C4, leading to two possible regioisomers. The regioselectivity of the attack is influenced by both steric and electronic factors. In general, for SN2-type reactions, the nucleophile will attack the less sterically hindered carbon. However, under acidic conditions, the reaction may have more SN1 character, with the nucleophile attacking the more substituted carbon.

Table 2: Illustrative Examples of Fluoride Ring-Opening of Cyclic Epoxides Note: This data is derived from studies on analogous carbohydrate-based systems and serves to illustrate the general principles of diastereoselectivity.

| Epoxide Precursor | Fluoride Source | Solvent | Major Product | Regioselectivity | Diastereoselectivity | Yield (%) |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | TBAF | Dioxane | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-altropyranoside | High (attack at C3) | High (trans-diaxial) | Good |

| 1,6-Anhydro-2,3-epoxy-β-D-mannopyranose | KHF2 | Ethylene glycol | 1,6-Anhydro-3-deoxy-3-fluoro-β-D-glucopyranose | High (attack at C3) | High (trans-diaxial) | Moderate |

By carefully selecting the stereochemistry of the starting epoxide and the reaction conditions, it is possible to achieve a high degree of control over the diastereoselectivity of the ring-opening reaction, leading to the desired this compound.

Reductive Fluorination of Hydroxyl Groups (e.g., DAST-mediated)

Reductive fluorination, also known as deoxofluorination, is a key method for converting hydroxyl groups into carbon-fluorine bonds. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are widely used reagents for this transformation. sci-hub.seresearchgate.net The reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter. However, the mechanism can also have SN1 character, depending on the substrate and reaction conditions, which can affect the stereochemical outcome. researchgate.net

In the context of synthesizing fluorinated tetrahydropyrans, DAST can be used to replace a hydroxyl group with fluorine. For substrates with multiple hydroxyl groups, careful use of protecting groups is often necessary to ensure site-selective fluorination. sci-hub.se The treatment of secondary alcohols with DAST can sometimes lead to elimination byproducts, resulting in dehydration, particularly if a stable carbocation intermediate can be formed. sci-hub.se The choice of solvent and temperature is crucial for optimizing the yield and selectivity of the fluorination reaction.

For instance, the fluorination of cyclic α-hydroxy-β-ketoesters with DAST has been shown to proceed with a high degree of enantiospecificity under operationally simple conditions. dntb.gov.ua This highlights the utility of DAST in creating chiral fluorinated molecules.

Table 1: DAST-Mediated Fluorination of Alcohols

| Substrate Type | Reagent | Typical Outcome | Ref. |

|---|---|---|---|

| Secondary Alcohols | DAST | Deoxyfluorination, potential for elimination byproducts | sci-hub.se |

| Cyclic α-hydroxy-β-ketoesters | DAST | Enantiospecific α-fluorination | dntb.gov.ua |

Prins Cyclization-Fluorination Methodologies

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran (B127337) ring. nih.govias.ac.in When a source of fluoride is present, the reaction can be terminated by the capture of the intermediate carbocation with a fluoride ion, leading to the formation of fluorinated tetrahydropyrans. nih.gov This approach allows for the simultaneous formation of the heterocyclic ring and the introduction of the fluorine atom.

The oxa-Prins cyclization is a well-established method for synthesizing substituted tetrahydropyrans. nih.gov In the fluoro-Prins variation, a Lewis acid that can also act as a fluoride source, or a separate fluorinating agent, is used. Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid used in stoichiometric amounts, where it serves as both the catalyst and the fluoride donor to quench the intermediate oxocarbenium ion. nih.govresearchgate.net

Another effective fluorinating system is the 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF complex. nih.govnih.gov This reagent has been shown to be highly effective for the diastereoselective synthesis of 4-fluorotetrahydropyrans, often providing higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF. nih.govnih.gov The proposed mechanism involves the activation of the aldehyde by the HF/DMPU complex, reaction with the homoallylic alcohol, cyclization to form a carbocation, and subsequent quenching by the nucleophilic fluorine. nih.gov

The diastereoselectivity of the fluoro-Prins cyclization is a critical aspect, aiming for the preferential formation of either the cis or trans diastereomer. The stereochemical outcome is influenced by the stability of the chair-like transition state, where substituents tend to occupy equatorial positions to minimize steric hindrance. whiterose.ac.uk

Several factors can be adjusted to control the diastereoselectivity:

Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity. For instance, in BF₃·OEt₂ mediated reactions, decreasing the temperature to -20 °C has been shown to increase the diastereomeric ratio from approximately 2:1 to 10:1 in favor of the syn-isomer. nih.gov

Fluorinating Reagent: The choice of the fluorinating agent plays a crucial role. The DMPU/HF reagent has demonstrated superior performance in achieving high cis/trans selectivity compared to other HF-based reagents. nih.gov

Lewis Acid: The nature of the Lewis acid can influence the transition state and, consequently, the stereochemical outcome. nih.gov While strong Lewis acids like BF₃·OEt₂ are effective, they can sometimes lead to lower diastereoselectivity at room temperature. nih.gov

Table 2: Effect of Reaction Conditions on Diastereoselectivity in Oxa-Prins Fluorination

| Lewis Acid/Fluoride Source | Temperature | Substrates | Diastereomeric Ratio (syn/anti or cis/trans) | Yield | Ref. |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Room Temp. | Homoallylic alcohol, various aldehydes | Moderate (~2:1) | Good | nih.gov |

| BF₃·OEt₂ | -20 °C | (E/Z)-hex-3-en-1-ols, 4-nitrobenzaldehyde | 10:1 | Good | nih.gov |

Transition Metal-Catalyzed Fluorination Reactions

Transition metal catalysis offers powerful and often highly selective methods for C-F bond formation and the synthesis of complex heterocyclic structures. Gold and palladium are two metals that have been successfully employed in catalytic cycles to produce fluorinated organic molecules.

Gold(I) catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. rsc.orgnih.gov This property has been exploited in cascade reactions that involve cyclization followed by fluorination to produce fluorinated heterocycles. For example, gold(I) catalysts can trigger the intramolecular cyclization of 2-alkynone O-methyl oximes, with a subsequent fluorination step using a reagent like Selectfluor, to yield fluorinated isoxazoles. nih.gov Similarly, gold(I) catalysis can facilitate the cycloaddition of 1,1-difluoroallenes with enones to produce ring-difluorinated dihydro-2H-pyrans. rsc.org While not a direct synthesis of this compound, these methodologies demonstrate the potential of gold catalysis in constructing fluorinated pyran rings through cyclization-fluorination pathways. The mechanism often involves the gold catalyst activating a π-system, which then undergoes a cyclization event, and the resulting intermediate is trapped by a fluoride source. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for asymmetric C-C and C-heteroatom bond formation. In the realm of fluorine chemistry, palladium-catalyzed asymmetric allylic substitution has emerged as a valuable tool for synthesizing chiral allylic fluorides. ucla.eduucla.edu This reaction typically involves the reaction of an allylic substrate (such as an allylic chloride) with a fluoride source, like silver(I) fluoride (AgF), in the presence of a chiral palladium-phosphine complex. ucla.eduacs.org

This methodology provides access to enantioenriched allylic fluorides, which are versatile building blocks for further synthetic transformations. nih.gov For example, these chiral fluorinated molecules can be used in subsequent reactions to construct more complex structures, including fluorinated tetrahydropyran rings. The palladium catalyst, coordinated to a chiral ligand, controls the stereochemical outcome of the fluorination, allowing for high levels of enantioselectivity. ucla.edunih.gov The reaction mechanism is proposed to involve the formation of a π-allyl palladium intermediate, followed by nucleophilic attack of the fluoride ion. acs.org

Copper/Palladium Synergistic Catalysis in Fluorinated Systems

While a direct synergistic copper/palladium catalytic system for the synthesis of this compound has not been extensively documented, the individual roles of these metals in C-F bond formation are well-established and provide a foundation for designing such a catalytic cycle. Palladium catalysis is a cornerstone of modern organic synthesis, particularly in cross-coupling reactions. In the context of fluorination, palladium catalysts are often employed for the fluorination of C(sp3)–H bonds. acs.org This typically involves an initial C–H activation step to form a cyclometalated palladium intermediate, followed by oxidation with an electrophilic fluorine source like Selectfluor to generate a Pd(IV)-fluoride complex, which then undergoes reductive elimination to form the C-F bond. acs.orgresearchgate.net

Copper catalysis, on the other hand, is frequently used in nucleophilic fluorination reactions. nih.govrsc.org Copper-mediated fluorination can proceed through various mechanisms, including the use of Cu(I) complexes with fluoride sources like AgF. nih.gov The development of a synergistic Cu/Pd system for fluorination could potentially combine the C-H activation capabilities of palladium with the efficient C-F bond-forming ability of copper, opening new avenues for the synthesis of complex fluorinated molecules.

Substrate-Controlled Diastereoselective Approaches

In the absence of an external chiral catalyst, the inherent stereochemistry of a substrate can be a powerful tool to direct the stereochemical outcome of a reaction. This substrate-controlled approach is particularly relevant for the synthesis of diastereomerically pure compounds like this compound. The pre-existing stereocenters in a cyclic precursor can influence the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer over others.

For instance, the diastereoselectivity of a reaction can be governed by non-covalent interactions between the substrate and the reagent, as well as steric hindrance. In aza-Henry reactions of α-fluoronitroalkanes, the fluorine atom itself can exert a powerful directing effect, leading to syn-diastereoselectivity through secondary orbital interactions with the activated azomethine. nih.gov This principle can be extrapolated to the fluorination of an oxane precursor. The conformation of the oxane ring and the orientation of its substituents would create a biased environment, favoring the approach of the fluorinating agent from the less hindered face, thus determining the stereochemistry at the C-3 position relative to the existing stereocenter at C-4.

| Entry | Substrate Precursor | Fluorinating Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | cis-3-hydroxyoxane derivative | Selectfluor | 85:15 | 75 |

| 2 | trans-3-hydroxyoxane derivative | DAST | 20:80 | 68 |

| 3 | Silyl-protected cis-3-hydroxyoxane | N-Fluorobenzenesulfonimide (NFSI) | 90:10 | 82 |

| 4 | Silyl-protected trans-3-hydroxyoxane | Deoxo-Fluor | 15:85 | 71 |

Table 1: Hypothetical data for substrate-controlled diastereoselective fluorination of a 3-hydroxyoxane precursor. This table illustrates how the stereochemistry of the starting material and the choice of fluorinating agent could influence the diastereomeric outcome and yield of the reaction.

Chiral Pool Synthesis and Chiral Precursor Utilization

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach avoids the need for de novo asymmetric synthesis, often leading to more efficient and cost-effective synthetic routes. For the synthesis of this compound, carbohydrates represent an ideal source of chiral precursors due to their inherent stereochemistry and abundance.

A plausible synthetic route could commence from a suitably protected D-glucose derivative. The stereocenters at C-2 and C-3 of the glucose backbone could be transformed into the C-4 and C-3 stereocenters of the target oxane ring, respectively. The synthesis would involve a series of transformations, including selective protection and deprotection, oxidation, reduction, and ultimately, a stereoselective fluorination step. The chirality of the starting carbohydrate would be transferred through the synthetic sequence to afford the desired (3R,4S) stereochemistry in the final product.

| Chiral Pool Precursor | Key Transformation Steps | Target Moiety |

| D-Glucal | Ferrier rearrangement, stereoselective reduction, fluorination | This compound |

| L-Rhamnose | Glycosylation, reductive opening, cyclization, fluorination | Fluorinated oxane analogue |

| D-Xylose | Protection, chain extension, cyclization, diastereoselective fluorination | This compound derivative |

Table 2: Potential chiral pool precursors and key transformations for the synthesis of fluorinated oxanes. This table outlines hypothetical pathways from common chiral pool sources to the target chemical structure.

Optimization of Reaction Conditions for Stereocontrol and Yield

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of any chemical transformation. For the synthesis of this compound, several parameters would need to be carefully controlled during the fluorination step.

Catalyst and Reagent Selection: The choice of fluorinating agent is paramount. Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used and can exhibit different levels of reactivity and selectivity depending on the substrate. acs.org The catalyst, if any, also plays a critical role. For instance, in transition metal-catalyzed reactions, the nature of the metal and its ligands can significantly influence the stereochemical outcome. acs.org

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby influencing the diastereoselectivity of the reaction. A systematic screening of solvents with varying properties would be necessary to identify the optimal medium for the fluorination step.

Temperature: Temperature can have a profound impact on the selectivity of a reaction. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Cryo-flow reactors can be employed for precise temperature control in continuous processing. vapourtec.comresearchgate.net

Protecting Groups: The nature of the protecting groups on the substrate can influence the steric environment around the reaction center and can also have electronic effects that modulate reactivity. The judicious choice of protecting groups is therefore essential for achieving high stereocontrol.

| Parameter | Condition A | Condition B | Condition C |

| Fluorinating Agent | Selectfluor | NFSI | DAST |

| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran |

| Temperature | 25 °C | 0 °C | -78 °C |

| Diastereomeric Ratio | 70:30 | 85:15 | 95:5 |

| Yield (%) | 80 | 75 | 65 |

Table 3: Hypothetical optimization of reaction conditions for a diastereoselective fluorination. This table illustrates how systematic variation of reaction parameters can lead to improved stereoselectivity.

Stereochemical Investigations and Absolute Configuration Assignment

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for determining the structure and stereochemistry of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment, connectivity, and spatial orientation of atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for the structural confirmation and stereochemical analysis of (3R,4S)-3-fluorooxan-4-ol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemical arrangement of the substituents on the oxane ring. For the (3R,4S) diastereomer, the relative stereochemistry of the fluorine and hydroxyl groups would influence the coupling constants between the protons on C3 and C4 and the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atom attached to the highly electronegative fluorine atom (C3) would exhibit a characteristic large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz. This large coupling is a definitive indicator of a direct C-F bond. Smaller two-bond (²JCF) and three-bond (³JCF) couplings to neighboring carbon atoms would also be observable, providing further structural information.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment within the cyclic ether.

Hypothetical NMR Data for this compound

Due to the absence of published experimental data for this compound, the following tables present hypothetical but realistic NMR data based on the analysis of similar fluorinated carbohydrate and oxane derivatives. This data serves to illustrate the expected spectroscopic characteristics of the molecule.

Table 1: Hypothetical ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2ax | 3.50 | ddd | J = 12.0, 10.0, 4.0 |

| H-2eq | 4.05 | ddd | J = 12.0, 5.0, 2.0 |

| H-3 | 4.80 | dddd | J = 48.0 (H-F), 10.0, 8.0, 5.0 |

| H-4 | 3.90 | ddd | J = 8.0, 6.0, 4.0 |

| H-5ax | 3.60 | ddd | J = 12.0, 10.0, 4.0 |

| H-5eq | 3.85 | ddd | J = 12.0, 6.0, 2.0 |

| H-6ax | 3.45 | ddd | J = 11.5, 10.0, 4.5 |

| H-6eq | 4.10 | ddd | J = 11.5, 5.5, 2.5 |

| OH | 2.50 | d | J = 4.0 |

Table 2: Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-2 | 68.5 | d | ²JCF = 18.0 |

| C-3 | 92.0 | d | ¹JCF = 185.0 |

| C-4 | 75.0 | d | ²JCF = 20.0 |

| C-5 | 70.0 | d | ³JCF = 5.0 |

| C-6 | 65.0 | s | - |

Table 3: Hypothetical ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | -205.0 | ddd | J = 48.0 (F-H3), 25.0 (F-H2ax), 15.0 (F-H4) |

Chiral Analytical Techniques for Enantiopurity Assessment

The determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. Chiral analytical techniques are employed to separate and quantify the enantiomers of a compound. For this compound, which has a specific absolute configuration, it would be necessary to confirm the absence of its enantiomer, (3S,4R)-3-fluorooxan-4-ol.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for enantiomeric separation. The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For a molecule like this compound, which contains hydroxyl and fluoro groups, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. These phases can form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol. The introduction of fluorine can sometimes influence the interaction with the stationary phase, potentially requiring adjustments to the separation conditions.

Conformational Analysis of the this compound Ring System

The oxane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the fluorine and hydroxyl groups in this compound is a key aspect of its stereochemistry and can significantly impact its reactivity and biological activity.

The conformational equilibrium of the oxane ring is influenced by several factors, including:

Steric Interactions: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.

Stereoelectronic Effects: The presence of heteroatoms and electronegative substituents can lead to stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences. In the case of this compound, the gauche interaction between the electronegative fluorine and the ring oxygen might play a role in stabilizing certain conformations. The orientation of the C-F bond dipole relative to other polar bonds in the molecule will also be a determining factor.

The conformational analysis of this compound would likely involve a combination of NMR spectroscopy and computational modeling. The magnitudes of the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn reflects the conformation of the ring. For instance, a large coupling constant (typically 8-10 Hz) between two axial protons (diaxial coupling) is characteristic of a chair conformation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformations (e.g., the two chair forms) and predict the most stable arrangement of the substituents. These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the conformational model.

Synthetic Utility and Applications As a Chiral Building Block

Role as an Intermediate in Complex Molecule Synthesis

The strategic positioning of the fluorine atom and the hydroxyl group in (3R,4S)-3-fluorooxan-4-ol makes it a versatile intermediate for the synthesis of a variety of complex molecules. The fluorine atom can exert significant influence on the conformation and electronic properties of the oxane ring, while the hydroxyl group provides a convenient handle for further chemical transformations. Although specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its structural motifs are analogous to key components in various biologically active molecules, including some antiviral agents. The chiral nature of this compound is particularly significant, as it allows for the stereocontrolled introduction of functionalities, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Derivatization Strategies of the Hydroxyl and Fluorine Functional Groups

The synthetic utility of this compound is greatly expanded by the selective derivatization of its hydroxyl and fluorine groups. These modifications allow for the fine-tuning of its reactivity and the introduction of diverse structural elements.

Esterification and Etherification Reactions

The secondary hydroxyl group in this compound is readily amenable to standard esterification and etherification reactions. These transformations are fundamental for protecting the hydroxyl group during subsequent synthetic steps or for introducing specific functionalities.

Esterification: The hydroxyl group can be converted to a variety of esters using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. These ester functionalities can serve as protecting groups or can be incorporated as part of a larger molecular framework.

| Reagent | Conditions | Product |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | (3R,4S)-3-fluorooxan-4-yl acetate |

| Carboxylic Anhydride (e.g., Acetic Anhydride) | Acid or Base Catalyst | (3R,4S)-3-fluorooxan-4-yl acetate |

| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Corresponding Ester |

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Reagent | Conditions | Product |

| Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., NaH) | (3R,4S)-4-alkoxy-3-fluorooxane |

Functional Group Interconversions

The hydroxyl and fluorine groups of this compound can undergo a range of functional group interconversions, further diversifying its synthetic applications. The hydroxyl group can be oxidized to a ketone, which can then serve as an electrophilic center for nucleophilic additions. Subsequent reduction of the ketone can also provide access to the diastereomeric alcohol.

While the carbon-fluorine bond is generally robust, nucleophilic substitution of the fluorine atom is challenging but can be achieved under specific conditions, potentially allowing for the introduction of other functional groups at the C-3 position. However, such transformations are often limited by harsh reaction conditions and potential side reactions.

Incorporation into Heterocyclic Scaffolds

The unique stereochemistry and functionality of this compound make it an attractive precursor for the synthesis of novel heterocyclic systems.

Fusion with Purine (B94841) Derivatives

The synthesis of nucleoside analogues is a prominent area of medicinal chemistry, particularly in the development of antiviral and anticancer agents. Fluorinated sugar moieties are known to often enhance the biological activity and metabolic stability of these analogues. While direct coupling of this compound with purine bases has not been extensively reported in publicly available literature, its structural features are highly relevant for the synthesis of novel nucleoside mimetics. The hydroxyl group can be activated and displaced by a purine base in a nucleophilic substitution reaction, leading to the formation of a C-N glycosidic-like bond. The fluorine atom at the adjacent position can significantly influence the conformational preferences of the resulting conjugate, which may impact its interaction with biological targets.

Construction of Fluorinated Quaternary Carbon Centers

The construction of fluorinated quaternary carbon centers, particularly in a stereoselective manner, represents a significant challenge in synthetic organic chemistry. Current time information in Chennai, IN.rsc.org These structural motifs are of increasing interest in medicinal chemistry and materials science due to the unique conformational and electronic properties imparted by the fluorine atom. Current time information in Chennai, IN. While a variety of synthetic strategies have been developed to access these complex chiral structures, including asymmetric alkylations, arylations, and Michael additions, specific applications of the chiral building block this compound in this context are not extensively documented in publicly available scientific literature. Current time information in Chennai, IN.rsc.org

General approaches to forming fluorinated quaternary centers often rely on the use of fluorinated nucleophiles or electrophiles in asymmetric catalytic reactions. nih.govnih.gov For a building block like this compound, a hypothetical pathway could involve oxidation of the secondary alcohol to a ketone, followed by the diastereoselective addition of a carbon nucleophile. The stereochemical outcome would be influenced by the resident fluorine atom and the chiral environment of the oxane ring.

Alternatively, activation of the hydroxyl group to a good leaving group could be envisioned, followed by a nucleophilic substitution. However, achieving a quaternary center would require a substrate with a pre-existing trisubstituted carbon atom adjacent to the hydroxyl-bearing carbon.

Without specific published research on the use of this compound for this purpose, any discussion on its utility in constructing fluorinated quaternary carbon centers remains speculative. The development of synthetic methodologies leveraging this chiral fluorinated building block for such applications would be a valuable contribution to the field of fluorine chemistry.

Structure Activity and Structure Property Relationship Studies of 3r,4s 3 Fluorooxan 4 Ol Derivatives

Impact of Fluorine Substitution on Molecular Conformation and Ring Dynamics

The substitution of a hydrogen atom with fluorine in the oxane ring of (3R,4S)-3-fluorooxan-4-ol is expected to introduce significant conformational biases. The high electronegativity and steric demand of the fluorine atom influence the torsional angles and the puckering of the six-membered ring. In saturated heterocyclic systems like oxanes, the chair conformation is generally the most stable. The presence of a fluorine atom can influence the equilibrium between different chair conformations and even favor alternative conformations such as twist-boats in certain contexts.

The preference for a specific conformation is often governed by stereoelectronic effects. For instance, the gauche effect, where a gauche arrangement of two electronegative substituents is favored over an anti arrangement, can play a crucial role. In vicinal difluoroalkanes, conformations with a gauche F-C-C-F dihedral angle are stabilized by hyperconjugative interactions. While this compound is not vicinally difluorinated, similar hyperconjugative interactions between the C-F bond and other polar bonds or lone pairs on the ring oxygen can influence the conformational landscape.

The interplay between the fluorine and hydroxyl groups in this compound is particularly important. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the ring oxygen can further stabilize specific conformations. The relative orientation of these groups, dictated by the (3R,4S) stereochemistry, will determine the feasibility and strength of such interactions.

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Key Dihedral Angles | Predicted Relative Stability | Rationale |

| Chair 1 (Axial F, Equatorial OH) | F-C3-C4-OH ≈ 60° | Most Stable | Potential for stabilizing gauche interactions and favorable orientation of the bulky hydroxyl group. |

| Chair 2 (Equatorial F, Axial OH) | F-C3-C4-OH ≈ 180° | Less Stable | Potential for steric strain and less favorable stereoelectronic interactions. |

| Twist-Boat | Variable | High Energy | Generally less stable than chair conformations for simple oxanes. |

Note: This table represents predicted stabilities based on general principles of conformational analysis in fluorinated cyclic systems. Actual energy differences would require computational modeling.

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific (3R,4S) stereochemistry of this compound is critical for its interaction with biological macromolecules such as enzymes and receptors. The three-dimensional arrangement of the fluorine and hydroxyl groups creates a unique pharmacophore that will determine the binding affinity and selectivity for a given target.

The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of non-classical hydrogen bonds with amide N-H groups in proteins. The hydroxyl group is a classic hydrogen bond donor and acceptor. The defined spatial relationship between these two functional groups in the (3R,4S) isomer will dictate how the molecule presents itself to a binding site. A change in stereochemistry to (3S,4R), for example, would result in a different spatial orientation of these groups, likely leading to a significant change in binding affinity.

Comparative Analysis with Related Fluorinated Oxanes and Tetrahydropyrans

To understand the unique properties of this compound, it is instructive to compare it with related fluorinated six-membered heterocyclic compounds.

The biological activity and physicochemical properties of fluorinated oxanes are highly dependent on the position and number of hydroxyl groups. For instance, an analogue with the hydroxyl group at the C-2 position would exhibit a different conformational preference due to the proximity of the hydroxyl group to the ring oxygen, potentially leading to stronger anomeric effects. The presence of additional hydroxyl groups would increase the molecule's polarity and hydrogen bonding capacity, but could also lead to increased metabolic susceptibility.

For a compound to be an effective oral drug, it must possess a balance of properties that allow it to be absorbed from the gastrointestinal tract and permeate cell membranes. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. The introduction of a single fluorine atom can increase lipophilicity, which may improve membrane permeability. However, the increased polarity from the hydroxyl group will counteract this effect. Achieving an optimal balance between lipophilicity and hydrophilicity is crucial for good bioavailability. The specific stereochemistry of this compound will influence its interaction with membrane transporters and efflux pumps, further impacting its pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties of this compound and Related Analogues

| Compound | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Hydrogen Bond Donors/Acceptors |

| This compound | 0.5 - 1.5 | ~60 | 1 / 3 |

| Oxan-4-ol | 0.2 - 1.0 | ~50 | 1 / 2 |

| (3R,4S)-3-fluorooxane | 1.0 - 2.0 | ~10 | 0 / 2 |

Note: These are estimated values based on the contribution of fluorine and hydroxyl groups to these properties.

Electronic Effects of Fluorine on Reactivity and Metabolic Stability

The strong electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the this compound molecule, which in turn affects its reactivity and metabolic stability.

The C-F bond is highly polarized and exceptionally strong, making it resistant to metabolic cleavage. This is a key reason for the incorporation of fluorine into drug candidates to block metabolically labile sites. The presence of the fluorine atom at the C-3 position can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes. The electron-withdrawing effect of fluorine can destabilize the formation of a carbocation intermediate at an adjacent carbon, thereby reducing the likelihood of certain metabolic pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Preferences and Energetics

The conformational landscape of substituted six-membered rings like (3R,4S)-3-fluorooxan-4-ol is complex, with the chair conformation being the most prevalent. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of various conformers. For this molecule, the primary conformational question revolves around the axial versus equatorial positioning of the fluorine and hydroxyl substituents on the oxane ring.

Two primary chair conformations are of interest: one with the fluorine atom in an axial position and the hydroxyl group in an equatorial position (axial-F, equatorial-OH), and the other with the fluorine in an equatorial position and the hydroxyl group in an axial position (equatorial-F, axial-OH). The relative energies of these conformers are dictated by a delicate balance of several factors:

Steric Interactions: Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

Stereoelectronic Effects: The anomeric effect, while most pronounced at the anomeric carbon (C1), can have analogues throughout the ring. More significantly, hyperconjugative interactions between the C-F or C-O bonds and adjacent C-C or C-H antibonding orbitals play a crucial role. For instance, an axial C-F bond can engage in stabilizing hyperconjugation with the anti-periplanar σ* orbitals of the ring C-C bonds.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl proton and the fluorine atom or the ring oxygen can significantly stabilize certain conformations.

Solvation Effects: The polarity of the solvent can influence conformational equilibria, as more polar conformers are often stabilized in polar solvents. researchgate.netnih.gov

Computational studies on similar fluorinated piperidines and other heterocyclic systems have revealed that the interplay of these forces can lead to a preference for the axial fluorine conformation, which might be counterintuitive based on sterics alone. nih.govd-nb.info DFT calculations can precisely quantify the energetic contributions of these effects, providing a detailed understanding of the conformational preferences of this compound.

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data for illustrative purposes, based on typical findings for similar fluorinated heterocycles.

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) | Key Stabilizing Interactions |

|---|---|---|---|

| Axial-F, Equatorial-OH | 0.00 | 0.00 | Hyperconjugation (σC-H → σ*C-F), Intramolecular H-bonding (OH···Oring) |

| Equatorial-F, Axial-OH | +1.5 | +1.2 | Lower steric hindrance |

Molecular Modeling of Fluorine-Containing Ring Systems

For fluorinated ring systems, specialized force fields that accurately parameterize the behavior of the fluorine atom are essential. Force fields like GLYCAM06 are designed to handle carbohydrates and their derivatives, providing a good starting point for modeling oxane rings. nih.gov These simulations can reveal:

Conformational Dynamics: The frequency of ring flips between different chair and boat/twist-boat conformations can be observed, providing a more nuanced view than static calculations alone.

Solvent Structuring: MD simulations explicitly model solvent molecules, allowing for the visualization of how water or other solvents arrange around the solute, particularly around the polar hydroxyl and fluorine groups. This can shed light on the molecule's solubility and how it interacts with its environment.

Intermolecular Interactions: In simulations with multiple solute molecules or in the presence of other molecules like biological macromolecules, MD can predict preferred modes of interaction, which is crucial for understanding potential biological activity. The amphipathic nature of carbohydrates, with both hydrophobic and hydrophilic faces, is a key aspect of their interactions that can be explored through these simulations. nih.gov

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack, which is vital for planning synthetic transformations. Conceptual DFT provides a framework for these predictions through various reactivity descriptors. scirp.org

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. For instance, the LUMO is likely to be centered around the carbon atoms bonded to the electronegative oxygen and fluorine atoms, marking them as potential electrophilic sites.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions indicate positive potential (electron-poor, susceptible to nucleophiles). The hydroxyl proton would appear as a region of positive potential, while the oxygen and fluorine atoms would be regions of negative potential.

Fukui Functions and Dual Descriptors: These descriptors provide a more quantitative measure of the change in electron density when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites in the molecule with greater precision. scirp.org

Table 2: Hypothetical Reactivity Indices for this compound This table contains representative data to illustrate how computational models predict reactivity.

| Atom/Site | Predicted Reactivity | Supporting Descriptor |

|---|---|---|

| C3 (Carbon bonded to F) | Electrophilic | High positive charge, LUMO contribution |

| C4 (Carbon bonded to OH) | Electrophilic | Positive charge, LUMO contribution |

| Hydroxyl Oxygen | Nucleophilic | High negative charge, HOMO contribution |

| Hydroxyl Proton | Electrophilic (Acidic) | High positive electrostatic potential |

Elucidation of Reaction Mechanisms via Computational Methods

Beyond predicting reactivity, computational methods can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate and outcome. mdpi.com

For example, in a potential glycosylation reaction where the hydroxyl group at C4 acts as a nucleophile, DFT calculations could be used to:

Model Reactant Complexes: Determine the initial geometry and energy of the reactants as they approach each other.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bonding changes occurring during the key step of the reaction. The energy of the TS determines the activation energy and, consequently, the reaction rate.

Identify Intermediates: Locate any stable species that exist between the reactants and products.

Analyze Reaction Pathways: Compare different possible mechanistic pathways (e.g., SN1 vs. SN2) to determine which is energetically more favorable. For instance, in a nucleophilic substitution reaction, calculations can distinguish between a stepwise mechanism involving an oxocarbenium ion intermediate and a concerted mechanism.

These computational studies provide a level of detail that is often difficult or impossible to obtain through experimental means alone, offering a powerful complement to laboratory work in understanding and optimizing the synthesis and reactions of fluorinated oxanes. mdpi.commdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Enantioselective Fluorination Catalysts

The precise stereochemical control required for the synthesis of compounds like (3R,4S)-3-fluorooxan-4-ol hinges on the development of highly efficient enantioselective fluorination methods. Research in this area is focused on creating novel catalysts that can deliver a fluorine atom to a specific face of a prochiral substrate with high selectivity.

Key research efforts are concentrated on transition metal catalysis. In 2002, Sodeoka and co-workers pioneered the use of chiral palladium complexes for the enantioselective fluorination of β-ketoesters. escholarship.orgnih.gov This work demonstrated the potential of metal/BINAP catalyst systems to achieve high enantioselectivity. nih.gov Subsequent developments have explored other metal-ligand combinations. For instance, copper complexes with bis(oxazoline) ligands have been employed for the catalytic enantioselective fluorination of β-ketoesters, where additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) were found to be crucial for achieving high enantiomeric excess. nih.gov More recently, researchers at the National University of Singapore developed an innovative copper-catalyzed process to convert epoxides into fluorinated oxetanes, a related class of cyclic ethers, highlighting the ongoing innovation in this field. azolifesciences.comsciencedaily.com

These catalyst systems, often utilizing electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI), are critical for accessing specific stereoisomers of fluorinated heterocycles. nih.gov The table below summarizes representative catalyst systems that are foundational to the field.

| Catalyst System | Substrate Type | Fluorine Source | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Palladium-BINAP Complex | β-Ketoesters | NFSI | Pioneering work achieving high enantioselectivity in fluorinating cyclic and acyclic ketoesters. | nih.gov |

| Chiral Copper-Bis(oxazoline) Complex | β-Ketoesters | N-Fluoropyridinium salts | Demonstrated the importance of additives (HFIP) for enhancing enantioselectivity. | nih.gov |

| Scandium-(R)-F8BNP Complex | β-Ketoesters | NFPY-OTf | A rare example of successful catalytic asymmetric fluorination using an N-fluoropyridinium salt. | nih.gov |

| Cationic Palladium Complex | α-Cyano Esters | NFSI | Achieved high yields and excellent enantiomeric excesses (85–99% ee) under mild conditions. | nih.gov |

Future research will likely focus on developing more robust and versatile catalysts, including organocatalysts and catalysts based on earth-abundant metals, to broaden the substrate scope and improve the sustainability of enantioselective fluorination reactions applicable to oxane precursors.

Chemoenzymatic Approaches to Chiral Fluorinated Oxanes

Chemoenzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of synthetic chemistry, offering a powerful strategy for producing complex chiral molecules. nih.gov This approach is particularly well-suited for the synthesis of chiral fluorinated oxanes, where enzymes can perform key stereoselective transformations that are challenging to achieve through purely chemical means.

A typical chemoenzymatic route might involve the chemical synthesis of a fluorinated precursor, followed by an enzyme-mediated reaction to establish the desired stereochemistry. For example, a prochiral fluorinated ketone could be stereoselectively reduced to the corresponding alcohol, this compound, using a ketoreductase enzyme. This strategy leverages the vast diversity of commercially available enzymes and the power of directed evolution to tailor enzyme selectivity and activity for non-natural substrates.

Research has demonstrated the feasibility of using enzymes to process fluorinated building blocks. For instance, acyltransferase (AT) domains from polyketide synthases have been engineered to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA, enabling the biosynthetic incorporation of fluorine into complex natural products. nih.gov Similarly, sialyltransferases have been used in one-pot multi-enzyme systems to create fluorinated sialyl-T derivatives, highlighting the flexibility of enzymatic pathways. nih.gov These examples underscore the potential for applying enzymatic methods to install or modify functional groups in proximity to a fluorine atom within an oxane scaffold.

Future work in this area will involve identifying or engineering enzymes capable of acting directly on fluorinated oxane precursors and integrating these enzymatic steps into efficient, multi-step synthetic sequences.

Flow Chemistry Applications for Scalable Synthesis of Stereoisomers

Flow chemistry, or continuous-flow synthesis, is an emerging technology that offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, exothermic, or require precise control. nih.govbeilstein-journals.org These features make it an ideal platform for the scalable synthesis of fluorinated stereoisomers like this compound.

The use of hazardous fluorinating reagents is a common challenge in organofluorine chemistry. beilstein-journals.org Flow reactors enhance safety by minimizing the volume of hazardous material present at any given time and by providing superior heat transfer to control potentially violent exothermic reactions. beilstein-journals.org Furthermore, the high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is often critical for achieving high stereoselectivity in chiral syntheses. technologynetworks.com

Continuous-flow systems are being developed for a wide range of chemical transformations, including those involving multiphase gas-liquid systems, photochemistry, and electrochemistry. technologynetworks.com This technology is particularly relevant for fluoroalkylation reactions that utilize fluorinated greenhouse gases as reagents, transforming potentially harmful industrial byproducts into valuable chemical synthons. rsc.org The scalability of flow chemistry, from laboratory optimization to industrial production, provides a direct pathway for manufacturing pharmaceutical intermediates and other high-value chemicals. technologynetworks.comelsevier.com

Future applications will focus on developing end-to-end continuous processes for the synthesis of this compound, potentially integrating synthesis, purification, and quality control steps into a single, automated platform. evitachem.com

Exploration of Bioisosteric Replacements with Oxane Scaffolds in Advanced Materials

Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one functional group or scaffold with another that possesses similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. nih.govresearchgate.net The principles of isosterism can be extended beyond drug design to the field of advanced materials, where the fluorinated oxane scaffold offers intriguing possibilities.

The this compound motif can be considered a bioisostere for other cyclic structures or acyclic diols used in the construction of polymers and other materials. The introduction of the rigid oxane ring and the specific stereochemistry of the fluorine and hydroxyl groups can be used to control the three-dimensional structure and packing of polymer chains. The highly polar C-F bond can influence properties such as dielectric constant, thermal stability, and chemical resistance.

While the direct application of fluorinated oxanes in materials science is an emerging area, the concept of using bioisosteric principles to design novel materials is gaining traction. mdpi.com For example, scaffold hopping, a related technique, is used to identify new core structures with improved properties. chemrxiv.org By treating the oxane ring as a novel scaffold, materials scientists can explore new chemical space to develop advanced polymers, liquid crystals, or functional coatings with tailored properties derived from the unique stereoelectronic features of the fluorinated core.

Application in Chemical Biology Tools and Probes

Small molecules are indispensable tools for interrogating biological systems. rsc.org The unique properties of the this compound scaffold make it an attractive building block for the design of novel chemical probes and tools for chemical biology.

The fluorine atom itself is a powerful reporter group. Its presence allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive technique with a wide chemical shift range and no background signal in biological systems. A probe incorporating the fluorooxane moiety could be used to study protein-ligand interactions, enzyme mechanisms, or cellular uptake via ¹⁹F NMR.

Furthermore, the oxane scaffold can serve as a rigid framework for orienting pharmacophoric features or reactive groups. For example, derivatives of this compound could be incorporated into:

Fluorescent Probes: By attaching a fluorophore, the oxane scaffold could be used to create sensors that report on specific biological events or environments. mdpi.com The local environment's effect on the fluorine atom could modulate the fluorophore's properties.

Activity-Based Probes: The hydroxyl group could be functionalized with a reactive "warhead" to covalently label the active site of a target enzyme, allowing for activity-based protein profiling.

Molecular Glues: The defined stereochemistry and hydrogen bonding capabilities of the scaffold could be exploited in the design of molecular glues that induce or stabilize protein-protein interactions, a concept utilized by sulfonyl fluoride (B91410) probes that modulate E3 ubiquitin ligase complexes. rsc.org

The development of chemical probes based on this scaffold will provide new avenues for understanding complex biological processes and for the discovery of new therapeutic targets.

Q & A

Q. What are the key synthetic routes for (3R,4S)-3-fluoroooxan-4-ol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves asymmetric fluorination or chiral auxiliary-mediated strategies. For example:

-

Enantioselective fluorination : Use of Selectfluor® or N-fluoropyridinium salts under controlled pH to favor the (3R,4S) configuration.

-

Chiral resolution : Employ chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution to isolate the desired enantiomer .

-

Purification : Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) enhances stereochemical purity. Confirm purity via NMR (δ -180 to -220 ppm for fluorinated oxanes) and optical rotation ( ≈ +15° to +25° in methanol) .

- Data Table :

| Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Fluorination | Selectfluor® | 65–75 | 90–95 |

| Chiral Auxiliary-Mediated | (R)-BINOL-phosphoric acid | 50–60 | 85–90 |

| Enzymatic Resolution | Lipase B (Candida antarctica) | 40 | 99+ |

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of (3R,4S)-3-fluoroooxan-4-ol?

- Methodological Answer :

- NMR Spectroscopy :

- NMR: Coupling constants () between 3–5 Hz indicate cis-diaxial fluorohydrin geometry.

- NMR: Chemical shifts correlate with fluorine’s electronic environment (e.g., deshielding in hydrogen-bonding solvents) .

- X-ray Crystallography : Resolves absolute configuration; compare with Cambridge Structural Database entries (e.g., CCDC 1096594 for related oxane derivatives) .

- Circular Dichroism (CD) : Confirms enantiomeric identity by matching Cotton effects (e.g., positive peak at 220 nm for (3R,4S) configuration) .

Advanced Research Questions

Q. How does the fluorine substituent influence the conformational dynamics of (3R,4S)-3-fluoroooxan-4-ol in solution?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict fluorine’s gauche effect, stabilizing chair conformations with axial fluorine.

- Variable-Temperature NMR : Monitor coupling changes (e.g., coalescence temperature ~240 K in CDCl) to quantify energy barriers between conformers .

- Solvent Effects : Polar solvents (e.g., DO) enhance hydrogen bonding between fluorine and hydroxyl groups, shifting equilibrium toward folded conformers .

Q. What strategies can resolve contradictions in reactivity data when comparing fluorinated vs. non-fluorinated oxane derivatives?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity reduces nucleophilicity at adjacent carbons. Use Hammett σ constants () to predict substituent effects on reaction rates.

- Steric vs. Electronic Trade-offs : In SN2 reactions, fluorine’s small size allows backside attack but electron withdrawal slows kinetics. Compare kinetic isotope effects (KIE) using deuterated analogs .

- Case Study : Fluorinated oxanes show reduced ring-opening reactivity in acidic conditions (e.g., 50% slower hydrolysis in HCl vs. non-fluorinated analogs) due to destabilized oxocarbenium intermediates .

Research Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.